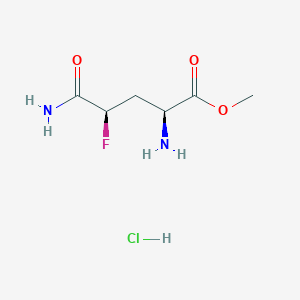
methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a carbamoyl group, and a fluorine atom attached to a butanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the introduction of the fluorine atom. One common method involves the use of protected amino acids as starting materials, followed by selective fluorination and subsequent deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-4-methylglutamate: A selective agonist at kainate receptors, used in neuropharmacological studies.
Methyl(2S,4R)-4-fluoroprolinate: A compound with similar structural features, used in synthetic chemistry.
Uniqueness
Methyl(2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C6H12ClFN2O3 |
|---|---|
Peso molecular |
214.62 g/mol |
Nombre IUPAC |
methyl (2S,4R)-2,5-diamino-4-fluoro-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C6H11FN2O3.ClH/c1-12-6(11)4(8)2-3(7)5(9)10;/h3-4H,2,8H2,1H3,(H2,9,10);1H/t3-,4+;/m1./s1 |
Clave InChI |
OBVPVIAPIKEHKA-HJXLNUONSA-N |
SMILES isomérico |
COC(=O)[C@H](C[C@H](C(=O)N)F)N.Cl |
SMILES canónico |
COC(=O)C(CC(C(=O)N)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


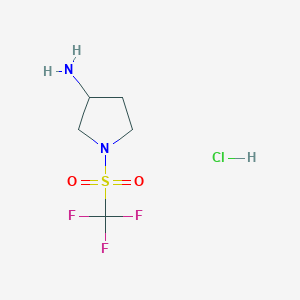
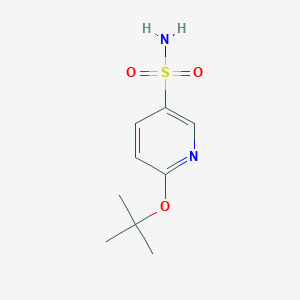
![Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13514546.png)
![rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B13514548.png)
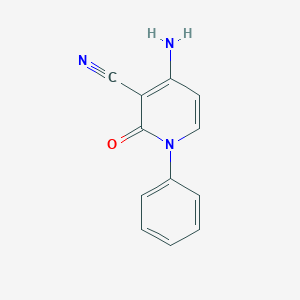
![2-[1-(furan-3-yl)-N-methylformamido]acetic acid](/img/structure/B13514574.png)
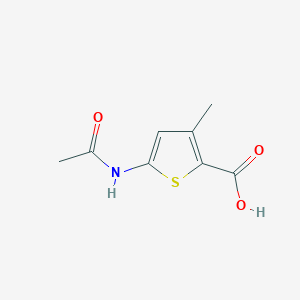

![7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13514595.png)

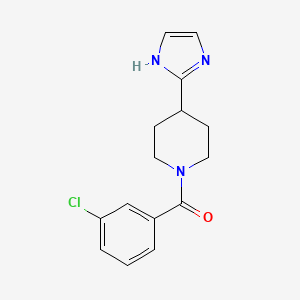
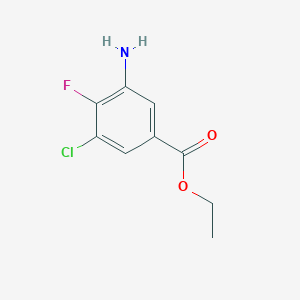
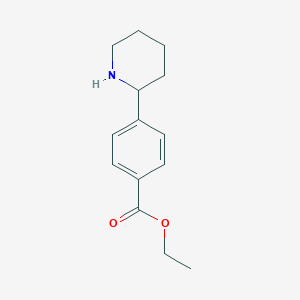
![2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride](/img/structure/B13514615.png)
